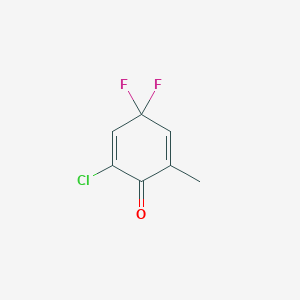
2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one is an organic compound with a unique structure featuring chlorine, fluorine, and methyl groups attached to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one typically involves the chlorination and fluorination of suitable precursor compounds. One common method involves the reaction of 2-chloro-6-methylphenol with a fluorinating agent under controlled conditions to introduce the fluorine atoms. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes using specialized equipment to handle the reactive intermediates and ensure safety. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives or other reduced forms.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroquinone derivatives or other reduced forms.
Substitution: Compounds with substituted functional groups replacing the halogens.
Scientific Research Applications
2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets through its reactive functional groups. The chlorine and fluorine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one: Unique due to the presence of both chlorine and fluorine atoms.
2-Chloro-6-methylphenol: Lacks the fluorine atoms, making it less reactive in certain contexts.
4,4-Difluoro-6-methylcyclohexa-2,5-dien-1-one:
Uniqueness
The combination of chlorine and fluorine atoms in this compound imparts unique reactivity and properties, making it a valuable compound for various scientific and industrial applications. Its ability to undergo diverse chemical reactions and interact with different molecular targets sets it apart from similar compounds.
Properties
Molecular Formula |
C7H5ClF2O |
|---|---|
Molecular Weight |
178.56 g/mol |
IUPAC Name |
2-chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H5ClF2O/c1-4-2-7(9,10)3-5(8)6(4)11/h2-3H,1H3 |
InChI Key |
IMMOMBFESQPDBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C=C(C1=O)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















